molecular formula C9H14ClNO3 B14381985 3-Chloro-5-methoxy-4-(pyrrolidin-1-yl)oxolan-2-one CAS No. 88050-94-6

3-Chloro-5-methoxy-4-(pyrrolidin-1-yl)oxolan-2-one

Cat. No.: B14381985
CAS No.: 88050-94-6
M. Wt: 219.66 g/mol
InChI Key: MNQGLXMATCTWCQ-UHFFFAOYSA-N
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Description

3-Chloro-5-methoxy-4-(pyrrolidin-1-yl)oxolan-2-one is a synthetic organic compound that features a pyrrolidine ring, a chloro group, and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-methoxy-4-(pyrrolidin-1-yl)oxolan-2-one typically involves the formation of the oxolan-2-one ring followed by the introduction of the chloro and methoxy substituents. One common method involves the cyclization of a suitable precursor, such as a chloromethyl ketone, with pyrrolidine under basic conditions. The methoxy group can be introduced via methylation using a methylating agent like methyl iodide.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-methoxy-4-(pyrrolidin-1-yl)oxolan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove the chloro group or to reduce other functional groups within the molecule.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents such as sodium azide (NaN3) or thiourea.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

3-Chloro-5-methoxy-4-(pyrrolidin-1-yl)oxolan-2-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Chloro-5-methoxy-4-(pyrrolidin-1-yl)oxolan-2-one involves its interaction with molecular targets within biological systems. The pyrrolidine ring and other functional groups may interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound’s derivatives.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share the pyrrolidine ring structure and exhibit similar chemical properties.

    Chloromethyl ketones: These compounds have a similar chloro group and can undergo similar reactions.

    Methoxy-substituted compounds: Compounds with methoxy groups, such as methoxybenzene, share similar reactivity patterns.

Uniqueness

3-Chloro-5-methoxy-4-(pyrrolidin-1-yl)oxolan-2-one is unique due to the combination of its functional groups and the specific arrangement of atoms within its structure

Properties

CAS No.

88050-94-6

Molecular Formula

C9H14ClNO3

Molecular Weight

219.66 g/mol

IUPAC Name

3-chloro-5-methoxy-4-pyrrolidin-1-yloxolan-2-one

InChI

InChI=1S/C9H14ClNO3/c1-13-9-7(6(10)8(12)14-9)11-4-2-3-5-11/h6-7,9H,2-5H2,1H3

InChI Key

MNQGLXMATCTWCQ-UHFFFAOYSA-N

Canonical SMILES

COC1C(C(C(=O)O1)Cl)N2CCCC2

Origin of Product

United States

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